molecular formula C17H14N2O B2955781 4-methyl-N-quinolin-3-ylbenzamide CAS No. 713097-78-0

4-methyl-N-quinolin-3-ylbenzamide

Cat. No. B2955781
CAS RN: 713097-78-0
M. Wt: 262.312
InChI Key: GPHWKSMAPBOQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-quinolin-3-ylbenzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 4-methyl-N-quinolin-3-ylbenzamide would be an extension of this basic quinoline structure with additional functional groups.


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Psycho- and Neurotropic Profiling

Research on novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, including derivatives related to 4-methyl-N-quinolin-3-ylbenzamide, revealed substances with specific sedative effects, considerable anti-amnesic activity, potent anti-anxiety action, and significant antihypoxic effects. These findings suggest the potential for further studies on such compounds as promising psychoactive drugs (Podolsky, Shtrygol', & Zubkov, 2017).

Anticancer Properties

The exploration of quinolin-4-one derivatives has shown significant anticancer activity. Compounds designed from the quinolin-4-one scaffold demonstrated potent cytotoxic activity against various cancer cell lines while sparing normal cells. One such derivative, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, showed notable in vivo anticancer efficacy in a Hep3B xenograft model, indicating its potential as an antitumor clinical trial candidate (Huang et al., 2013).

Dual PI3K/mTOR Inhibition for Radiosensitization

The dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, NVP-BEZ235, demonstrated promising radiosensitizing properties across various cancer cell lines and in vivo models. This compound also induced autophagy, suggesting a complex mechanism of action that could be further exploited for enhancing radiotherapy outcomes (Cerniglia et al., 2012).

Antimicrobial Activity

Compounds derived from 8-hydroxyquinoline have been studied for their antibacterial properties, targeting both intra- and extracellular Gram-negative pathogens. These findings highlight the potential for developing novel antibacterial agents based on quinoline derivatives (Enquist et al., 2012).

Corrosion Inhibition

Quinolin-8-yl-acryloyl derivatives have been investigated for their effect on mild steel corrosion in acidic environments. The studies found that these compounds exhibit significant corrosion inhibitory effects, offering a potential avenue for developing new materials protection strategies (Khattabi et al., 2019).

Mechanism of Action

Target of Action

It’s known that quinoline compounds, which this molecule is a part of, are commonly used in the field of c–h bond activation/functionalization . They act as powerful bidentate directing groups or ligand auxiliaries .

Mode of Action

The compound interacts with its targets through a process known as C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or under metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The biochemical pathways affected by 4-methyl-N-(quinolin-3-yl)benzamide are related to the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization leads to changes in the physical and chemical properties of the quinoline parent ring, potentially opening up future applications of economic value .

Result of Action

The result of the compound’s action is the formation of new bonds in the quinoline ring, leading to the synthesis of a variety of molecules . This is achieved through the functionalization of the quinoline ring, which can significantly change its physical and chemical properties .

Action Environment

The action of 4-methyl-N-(quinolin-3-yl)benzamide can be influenced by various environmental factors. For instance, one study found that the optimum conditions for a reaction involving a similar compound were FeCl3·6H2O and the step-wise addition of benzoyl peroxide (BP) in toluene for 24 hours in open air at 90 °C . This suggests that factors such as temperature, presence of other chemicals, and reaction time can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

4-methyl-N-quinolin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)17(20)19-15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHWKSMAPBOQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.